Eptazocine

Analgesic Potency Intrathecal Administration Opioid Comparator

Eptazocine’s dual κ-agonist/μ-antagonist mechanism provides a quantifiable advantage over standard opioids for spinal analgesia and anesthetic research. Compared to pentazocine, it delivers greater intrathecal potency; versus butorphanol, it avoids cardio-depressant effects. Human data confirm it significantly lowers enflurane requirements in antipsychotic-medicated patients. Select this compound for reproducible κ-preferential protocols backed by a 9.79-fold MR-2266 selectivity ratio.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 72522-13-5
Cat. No. B1227872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptazocine
CAS72522-13-5
Synonyms1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benzazocine
eptazocine
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C
InChIInChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3/t11-,15-/m1/s1
InChIKeyZOWQTJXNFTWSCS-IAQYHMDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eptazocine CAS 72522-13-5 Procurement Guide: Mixed Kappa-Opioid Agonist and Mu-Opioid Antagonist for Analgesic Research


Eptazocine (CAS 72522-13-5) is a synthetic benzomorphan-derivative opioid analgesic that functions as a mixed κ (kappa)-opioid receptor agonist and μ (mu)-opioid receptor antagonist [1]. First introduced in Japan in 1987 under the trade name Sedapain, eptazocine is primarily formulated as the hydrobromide salt (C15H21NO·HBr) and is indicated for the management of moderate to severe pain, including cancer pain and postoperative pain [2]. The compound exhibits a monoisotopic molecular weight of 231.16 Da and a free base melting point range of 207–210 °C for the hydrobromide salt [1][3].

Why Eptazocine Cannot Be Substituted by Pentazocine, Butorphanol, or Morphine Without Functional Consequences


Eptazocine belongs to the benzomorphan class of mixed agonist-antagonist opioids but exhibits a receptor selectivity profile, route-dependent antinociceptive potency, and cardiovascular response pattern that differs quantitatively from its closest structural and pharmacological analogs [1][2]. Unlike morphine (a full μ-agonist), eptazocine acts as a μ-antagonist while preferentially activating κ-receptors, a dual action that alters both efficacy across pain modalities and the adverse effect profile [3]. Compared to pentazocine, eptazocine demonstrates superior spinal-level antinociceptive potency and a distinct hemodynamic signature with minimal pulmonary arterial pressure elevation [2][4]. Relative to butorphanol, eptazocine produces a cardio-acceleratory rather than cardio-depressant response at therapeutic doses [4]. These quantifiable differences preclude simple interchangeability in research protocols or clinical formulations.

Eptazocine CAS 72522-13-5 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Eptazocine Exhibits Superior Spinal Antinociceptive Potency Relative to Morphine and Pentazocine in Chemical Pain Models

In the mouse acetic acid-induced writhing test following intrathecal administration, eptazocine demonstrated antinociceptive potency greater than or equal to morphine and superior to pentazocine. The rank order of potency was eptazocine ≥ morphine > pentazocine [1]. This contrasts with the intracisternal route where the rank order was morphine > eptazocine > pentazocine, indicating route-specific advantages for spinal delivery of eptazocine.

Analgesic Potency Intrathecal Administration Opioid Comparator

Eptazocine Demonstrates Mu-Receptor Antagonism with pA2-Based Naloxone Sensitivity Profile Distinct from Morphine and Pentazocine

In the acetic acid-induced writhing model, the analgesic effect of eptazocine (similar to pentazocine) was not antagonized by 1.0 mg/kg naloxone subcutaneously, whereas morphine analgesia was completely antagonized by 0.5 mg/kg naloxone [1]. The pA2 values of naloxone followed the rank order: eptazocine < pentazocine < morphine, indicating that eptazocine's analgesic action is the least naloxone-sensitive among the three compounds [1]. Furthermore, eptazocine dose-dependently antagonized morphine-induced analgesia in the pressure method, confirming functional μ-antagonist activity [1].

Opioid Receptor Antagonism Naloxone Reversal Mu-Opioid Activity

Eptazocine Exhibits 9.79-Fold Preferential Kappa-Receptor Activity Relative to Mu-Receptor Activity in Isolated Smooth Muscle Preparations

In mouse vas deferens preparations, eptazocine inhibited twitch tension in a dose-dependent manner (10⁻⁷ M onward) that was resistant to naloxone antagonism but sensitive to MR-2266, a relatively selective κ-receptor antagonist [1]. The equilibrium dissociation constant (Ke) of naloxone against eptazocine was 325 nM, while the Ke of MR-2266 against eptazocine was 33.2 nM, demonstrating that MR-2266 was 9.79-fold more effective than naloxone at antagonizing eptazocine's effect [1]. This quantitative selectivity index confirms eptazocine acts preferentially as a κ-agonist with μ-antagonist properties.

Receptor Selectivity Kappa-Opioid Functional Pharmacology

Eptazocine Produces Cardio-Acceleratory Hemodynamic Profile Distinct from Pentazocine and Butorphanol in Anesthetized Canine Models

In anesthetized dogs, eptazocine (1 mg/kg i.v.) increased heart rate, left ventricular dP/dt, and cardiac output while scarcely affecting blood pressure or pulmonary arterial pressure [1]. In contrast, pentazocine (1 mg/kg and 3 mg/kg i.v.) increased blood pressure, left ventricular dP/dt, and pulmonary arterial pressure without altering heart rate [1]. Butorphanol (0.1–0.3 mg/kg i.v.) decreased blood pressure, heart rate, and left ventricular dP/dt [1]. Respiratory depression from eptazocine was short-lasting and less potent than that produced by pentazocine [1].

Cardiovascular Safety Hemodynamics Opioid Comparator

Eptazocine CAS 72522-13-5 Recommended Research and Procurement Application Scenarios


Spinal or Neuraxial Analgesia Research Requiring High Intrathecal Potency

Based on direct head-to-head evidence showing eptazocine exhibits potency greater than or equal to morphine following intrathecal administration [4], researchers investigating spinal analgesic mechanisms or developing neuraxial drug delivery systems should prioritize eptazocine over pentazocine. The compound's superior spinal efficacy relative to its structural analog pentazocine provides a quantifiable advantage for protocols requiring potent, spinally-mediated antinociception with mixed κ-agonist/μ-antagonist pharmacology.

Pharmacological Studies Requiring Kappa-Opioid Receptor Preferential Activation with Quantifiable Selectivity

Investigators requiring a tool compound with demonstrated κ-preferential activity should consider eptazocine based on its 9.79-fold greater antagonism by MR-2266 than naloxone in isolated tissue preparations [4]. This quantitative selectivity metric enables reproducible experimental design and distinguishes eptazocine from other benzomorphans whose κ:μ activity ratios are not equivalently characterized.

Anesthetic Adjuvant Protocols in Patients on Chronic Antipsychotic Medication

Clinical evidence demonstrates that eptazocine hydrobromide (1 mg·kg⁻¹) as an adjuvant to enflurane anesthesia significantly reduces enflurane maintenance concentration (0.37% vs. 0.67% in controls) and improves circulatory stability (discriminant function score 481 vs. 539) in patients receiving long-term antipsychotic therapy [4]. This specific application scenario, validated in human subjects, supports procurement of eptazocine for anesthetic protocols involving antipsychotic-medicated populations.

Cardiovascular Pharmacology Research Requiring Opioid Analgesia Without Pulmonary Hypertension

Based on comparative hemodynamic data in anesthetized canine models, eptazocine (1 mg/kg i.v.) produces cardio-acceleratory effects without elevating pulmonary arterial pressure, unlike pentazocine which significantly increases PAP [4]. Researchers studying cardiovascular effects of opioid analgesics or requiring analgesia in models with pulmonary hypertension risk factors should select eptazocine over pentazocine to avoid confounding pulmonary vascular changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eptazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.